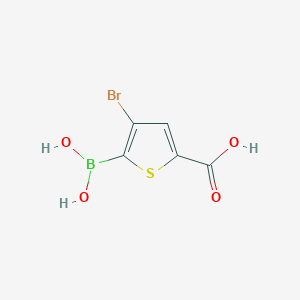

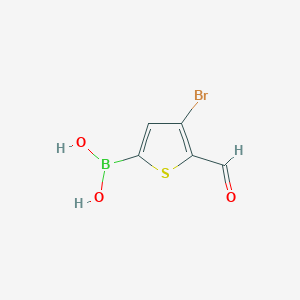

3-Bromo-2-formylthiophene-5-boronic acid

Vue d'ensemble

Description

Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves borylation approaches . Protodeboronation of pinacol boronic esters is a method that has been developed, utilizing a radical approach .Chemical Reactions Analysis

Boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique

1. Synthesis of Diverse Structures

3-Bromo-2-formylthiophene-5-boronic acid and its derivatives are pivotal in the synthesis of a variety of complex molecular structures. One significant application is in the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. A unique method involving a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed to improve yields and purities by eliminating the critical acidic liberation step of boronic acid species, demonstrating the compound's versatility in facilitating complex organic reactions (Hergert et al., 2018).

2. Synthesis of Thioesters and Pyrazolines

Another research application of this compound includes the synthesis of thioesters of thienylacrylic acid. This synthesis is accomplished by condensation with acetylenic thioethers in the presence of boron trifluoride etherate. Intriguingly, the reaction of the condensation products with hydrazine hydrate leads to intramolecular cyclization forming pyrazolines, showcasing the compound's role in producing complex heterocyclic structures (Deryagina et al., 1971).

3. Preparation of Pyridine-Substituted Hydroxythiophenes

The preparation of pyridine-substituted hydroxythiophenes further exemplifies the compound's utility in synthetic chemistry. The boronic esters of this compound were utilized to produce 2-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes and 4-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes through hydrogen peroxide oxidation. This process highlights the compound's adaptability in the synthesis of complex, functionalized thiophenes, which are essential in various chemical industries (Gronowitz et al., 1992).

4. Synthesis of BODIPY–Chromophore Conjugates

This compound has also been employed in the synthesis of covalently linked boron–dipyrromethene–chromophore conjugates using 3-bromo boron dipyrromethene (BODIPY) as a key precursor. The conjugates display potential in applications ranging from fluorescent markers to energy transfer systems, demonstrating the compound's role in the advancement of materials science and photophysical chemistry (Khan & Ravikanth, 2011).

Orientations Futures

Boronic acids and their derivatives continue to be valuable building blocks in organic synthesis, and their use in reactions like the Suzuki–Miyaura coupling is likely to continue being explored . Future research may focus on developing new synthesis methods, improving the stability of these compounds, and expanding their applications .

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-2-formylthiophene-5-boronic acid is the palladium catalyst used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura coupling reaction, which results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by this compound, is part of a broader class of reactions known as palladium-catalyzed cross-coupling reactions . These reactions are crucial for the formation of complex organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it a versatile tool in organic synthesis .

Analyse Biochimique

Biochemical Properties

The role of 3-Bromo-2-formylthiophene-5-boronic acid in biochemical reactions is primarily as a reagent in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds

Cellular Effects

For example, they can form reversible covalent complexes with diols, a functional group present in many biological molecules .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst .

Propriétés

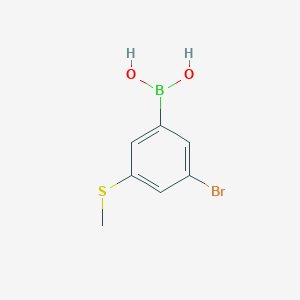

IUPAC Name |

(4-bromo-5-formylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrO3S/c7-3-1-5(6(9)10)11-4(3)2-8/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVLESYOWXKWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C=O)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

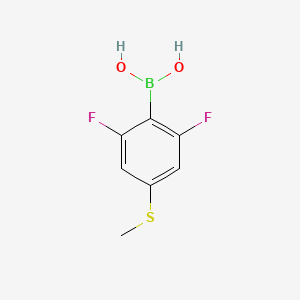

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)